

# Spectroscopic Characterization of 4-Phenylbut-2-enoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylbut-2-enoic acid

Cat. No.: B8713360

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenylbut-2-enoic acid** (C<sub>10</sub>H<sub>10</sub>O<sub>2</sub>), a valuable building block in organic synthesis.<sup>[1]</sup> Due to the limited availability of direct, experimentally verified spectra for this specific compound in public databases, this document presents a combination of computed properties and predicted data based on closely related analogs. This information is intended to serve as a reliable reference for the expected spectral characteristics of **4-Phenylbut-2-enoic acid**.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	PubChem
Molecular Weight	162.18 g/mol	PubChem <sup>[2]</sup>
IUPAC Name	(E)-4-phenylbut-2-enoic acid	PubChem <sup>[2]</sup>
CAS Number	60341-39-1	PubChem <sup>[2]</sup>
SMILES	<chem>C1=CC=C(C=C1)C/C=C/C(=O)O</chem>	PubChem <sup>[2]</sup>

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Phenylbut-2-enoic acid**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

**Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.40	m	5H	Ar-H
7.10	dt, $J \approx 15.6, 6.8$ Hz	1H	$=\text{CH}-\text{COOH}$
5.85	dt, $J \approx 15.6, 1.6$ Hz	1H	$\text{Ph}-\text{CH}_2-\text{CH}=\text{}$
3.50	d, $J \approx 6.8$ Hz	2H	$\text{Ph}-\text{CH}_2$
11.5 (broad)	s	1H	$\text{COOH}$

**Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
172.0	$\text{C}=\text{O}$
148.0	$=\text{CH}-\text{COOH}$
138.0	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
126.5	Ar-CH
122.0	$\text{Ph}-\text{CH}_2-\text{CH}=\text{}$
38.0	$\text{Ph}-\text{CH}_2$

**Table 3: Predicted IR Spectroscopy Data**

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch ( $\alpha,\beta$ -unsaturated acid)
1620-1640	Medium	C=C stretch (alkene)
1450-1600	Medium-Weak	C=C stretch (aromatic)
960-980	Strong	=C-H bend (trans alkene)
690-770	Strong	C-H bend (monosubstituted benzene)

**Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)**

m/z	Relative Intensity (%)	Assignment
162	80	[M] <sup>+</sup> (Molecular Ion)
145	30	[M - OH] <sup>+</sup>
117	100	[M - COOH] <sup>+</sup>
91	90	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- **Analysis:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, typically 16-32 scans are co-added. For  $^{13}\text{C}$  NMR, a larger number of scans (e.g., 1024) is usually required to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

## 2. Infrared (IR) Spectroscopy

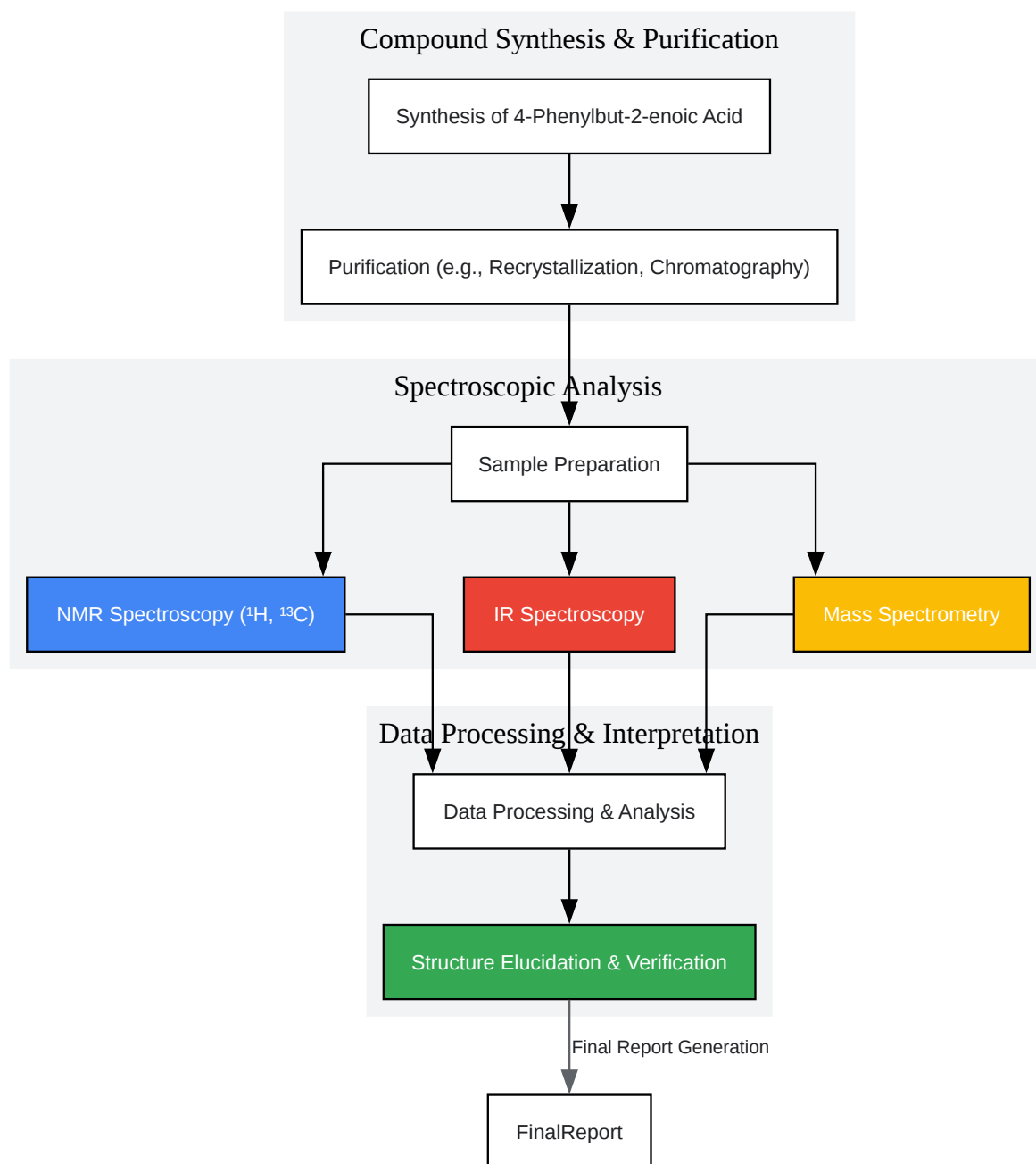
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the sample can be prepared.
- **Analysis:** The spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . The data is typically presented as a plot of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## 3. Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an Electron Ionization (EI) source.
- **Sample Preparation:** A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- **Analysis:** The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenylbut-2-enoic acid**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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## References

- 1. 4-Phenylbut-2-enoic acid | 2243-52-9 | Benchchem [benchchem.com]
- 2. 4-Phenyl-but-2-enoic acid | C<sub>10</sub>H<sub>10</sub>O<sub>2</sub> | CID 10749505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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